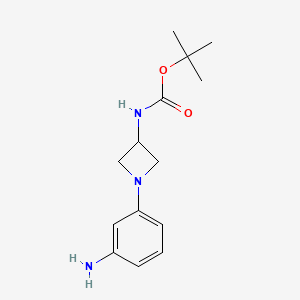

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC15922807

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O2 |

|---|---|

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18) |

| Standard InChI Key | KBUQJFLSLHCRSC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate features a four-membered azetidine ring substituted at the 1-position with a 3-aminophenyl group and at the 3-position with a tert-butyl carbamate moiety. The IUPAC name reflects this arrangement: tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate. The molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol .

Key Structural Features:

-

Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity.

-

3-Aminophenyl Group: Provides aromaticity and a primary amine for further functionalization.

-

tert-Butyl Carbamate: A bulky protecting group enhancing solubility and stability during synthetic processes.

Physical Properties

While experimental data for this specific compound remains limited, analogous tert-butyl azetidine carbamates exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DCM) and limited solubility in water .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves sequential protection-deprotection steps and cyclization reactions. A representative pathway, adapted from procedures for related azetidine carbamates , includes:

-

Azetidine Ring Formation:

-

Introduction of the 3-Aminophenyl Group:

-

Buchwald-Hartwig amination or Ullmann coupling to attach the aromatic amine.

-

-

Carbamate Protection:

Optimization Challenges

-

Ring Strain Mitigation: The azetidine’s strain necessitates careful control of reaction temperatures to prevent ring-opening .

-

Amino Group Reactivity: The 3-aminophenyl substituent requires protection (e.g., as a trifluoroacetamide) during synthetic steps to avoid side reactions .

Applications in Medicinal Chemistry

Drug Discovery Building Block

The compound’s scaffold is prized for:

-

Conformational Restriction: The azetidine ring enforces specific spatial orientations, enhancing target binding selectivity.

-

Diverse Functionalization Sites: The amine and carbamate groups allow derivatization into kinase inhibitors or GPCR modulators .

Case Studies

-

Kinase Inhibitors: Analogous azetidine carbamates show nanomolar activity against CDK2 and EGFR kinases .

-

Antimicrobial Agents: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

The 3-aminophenyl substituent confers enhanced target affinity compared to alkyl or benzhydryl analogs, likely due to improved π-stacking and hydrogen-bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume